
ethyl 2-(N-(2,2-dimethoxyethyl)-2-oxoacetamido)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(N-(2,2-dimethoxyethyl)-2-oxoacetamido)acetate is an organic compound with a complex structure that includes an ethyl ester, an amide, and a dimethoxyethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(N-(2,2-dimethoxyethyl)-2-oxoacetamido)acetate typically involves the reaction of ethyl acetoacetate with aminoacetaldehyde dimethyl acetal in the presence of a suitable catalyst. The reaction conditions often include mild temperatures and the use of organic solvents to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and phase transfer catalysts can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(N-(2,2-dimethoxyethyl)-2-oxoacetamido)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted derivatives .
Aplicaciones Científicas De Investigación
Ethyl 2-(N-(2,2-dimethoxyethyl)-2-oxoacetamido)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mecanismo De Acción
The mechanism of action of ethyl 2-(N-(2,2-dimethoxyethyl)-2-oxoacetamido)acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Aminoacetaldehyde dimethyl acetal: A related compound used as an intermediate in the synthesis of ethyl 2-(N-(2,2-dimethoxyethyl)-2-oxoacetamido)acetate.
Dimethoxyethane: Another similar compound with applications as a solvent and reagent in organic synthesis.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C10H17NO6 |
|---|---|
Peso molecular |
247.24 g/mol |
Nombre IUPAC |
ethyl 2-[2,2-dimethoxyethyl(oxaldehydoyl)amino]acetate |
InChI |
InChI=1S/C10H17NO6/c1-4-17-9(14)5-11(8(13)7-12)6-10(15-2)16-3/h7,10H,4-6H2,1-3H3 |
Clave InChI |
KYHDVPBKTIWEML-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CN(CC(OC)OC)C(=O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


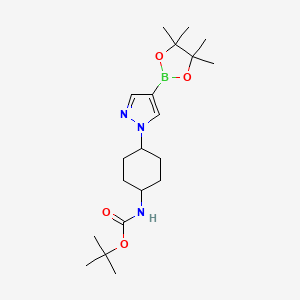

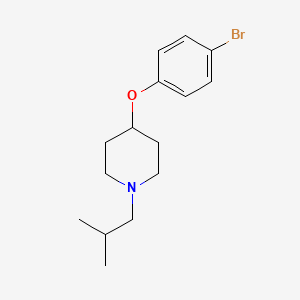
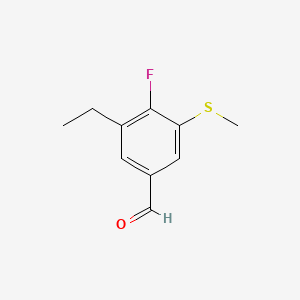
![Ethyl 6-amino-4'-cyano-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14773354.png)
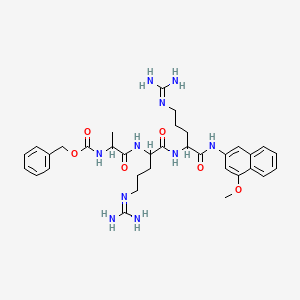
![Methyl 4-amino-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14773364.png)
![2-[(Naphthalen-1-yl)methoxy]propanedinitrile](/img/structure/B14773370.png)
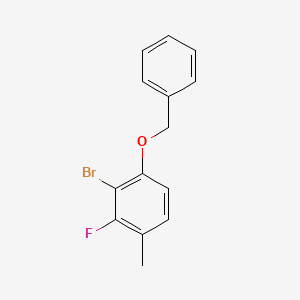

![5-hydroxy-2,2,7-trimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B14773378.png)
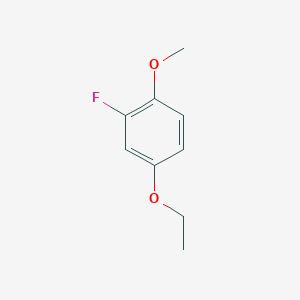

![2-amino-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B14773397.png)
